molecular formula C21H25ClN2O2S B3610961 1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine

1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine

Cat. No. B3610961
M. Wt: 405.0 g/mol
InChI Key: CLLAQFBJVKLCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TCB-2 is a research chemical that is used in scientific research to study the effects of serotonin receptor agonists on the central nervous system. It is a potent and selective agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

Mechanism of Action

1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways, resulting in the modulation of neuronal activity and neurotransmitter release. This compound has been shown to induce changes in brain activity patterns, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its interaction with the 5-HT2A receptor. Activation of this receptor leads to the modulation of neuronal activity and neurotransmitter release, resulting in altered perception, mood, and cognition. This compound has been shown to induce hallucinogenic effects in animals, similar to those produced by other serotonin receptor agonists such as LSD and psilocybin.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine in scientific research include its high potency and selectivity for the 5-HT2A receptor, which allows for the precise modulation of neuronal activity and neurotransmitter release. However, the limitations of using this compound in scientific research include its potential for inducing hallucinogenic effects in animals, which may confound the interpretation of experimental results.

Future Directions

For research on 1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine may include the investigation of its potential therapeutic applications in the treatment of mood disorders, such as depression and anxiety. Additionally, further studies may be conducted to elucidate the precise mechanisms underlying the hallucinogenic effects of this compound and other serotonin receptor agonists, which may lead to the development of novel treatments for psychiatric disorders.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine is primarily used in scientific research to study the pharmacological effects of selective serotonin receptor agonists on the central nervous system. It is commonly used in animal studies to investigate the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception. This compound has been shown to induce hallucinogenic effects in animals, similar to those produced by other serotonin receptor agonists such as LSD and psilocybin.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2S/c1-3-25-19-9-8-16(14-20(19)26-4-2)21(27)24-12-10-23(11-13-24)18-7-5-6-17(22)15-18/h5-9,14-15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLAQFBJVKLCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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